4-(2-Fluorobenzyl)piperidine
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Overview
Description
Synthesis Analysis
The synthesis of fluorobenzyl piperidine derivatives often involves the Grignard reaction, a technique utilized for constructing carbon-carbon bonds. For example, the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine was achieved through the Grignard reaction of 4-fluoro-bromobenzene and pyridine-4-aldehyde, followed by deoxygenation and ring saturation processes (Proszenyák et al., 2005). This method demonstrates the feasibility of incorporating fluorine atoms into the benzyl position, which is crucial for the synthesis of 4-(2-Fluorobenzyl)piperidine.
Molecular Structure Analysis
The molecular structure of fluorobenzyl piperidine derivatives can be analyzed through various spectroscopic techniques. For instance, the structure of a novel bioactive heterocycle containing the fluorobenzyl piperidine motif was confirmed using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (Prasad et al., 2018). These methods provide detailed information about the atomic and electronic structure, confirming the presence of the fluorobenzyl group attached to the piperidine ring.
Chemical Reactions and Properties
Fluorobenzyl piperidine derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, these compounds have been utilized in the synthesis of radiotracers for PET imaging, where the fluorobenzyl piperidine moiety plays a critical role in the biological activity of the resulting molecules (Labas et al., 2011). The incorporation of fluorine atoms significantly impacts the chemical reactivity and biological properties of these compounds.
Scientific Research Applications
Synthesis and Evaluation of PET Radiotracers
A study developed specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety for imaging NR2B NMDA receptors. However, poor brain penetration and significant radiodefluorination limited their suitability for this purpose, indicating the need for cautious use of this moiety in PET radiotracer development (Labas et al., 2011).
Isotopomer Synthesis for Radiolabeling
Another study focused on the synthesis of d4, d2, and d6 isotopomers of 4-(4-fluorobenzyl)piperidine via the Grignard reaction and a catalytic H/D exchange, contributing to the field of radiopharmaceuticals by offering an improved method for isotopomer production (Proszenyák et al., 2005).
Pharmaceutical Intermediate Synthesis
Heterogeneous Catalytic Hydrogenation
The catalytic hydrogenation of 4-(4-fluorobenzyl)pyridine to produce 4-(4-fluorobenzyl)piperidine, a valuable pharmaceutical intermediate, was studied, highlighting the effectiveness of rhodium on carbon catalysts. This process represents a key step in an industrially feasible synthesis route for pharmaceuticals (Proszenyák et al., 2004).
Histone Deacetylase Inhibitors
Development of Spiro[chromane-2,4′-piperidine]-Based HDAC Inhibitors
A series of spiro[chromane-2,4′-piperidine] derivatives, incorporating the 4-fluorobenzyl moiety, were prepared as novel HDAC inhibitors. These compounds showed significant in vitro antiproliferative activities and improved in vivo antitumor activity, demonstrating their potential in cancer therapy (Thaler et al., 2012).
Chemical Synthesis Techniques
Convenient Synthesis Methods
Research on convenient synthesis methods for isotopomers of 4-(4-fluorobenzyl)piperidine provides valuable insights into the preparation of labeled compounds for scientific study, highlighting advancements in chemical synthesis techniques (Proszenyák et al., 2005).
Anti-Alzheimer's Agents Development
Novel Benzylated Derivatives
A series of N-benzylated derivatives based on the structure of donepezil, incorporating the 4-(4-fluorobenzoyl)-piperidin-1-yl moiety, were synthesized and evaluated for anti-Alzheimer's activity. This research aims to design more efficacious compounds for Alzheimer's disease management, demonstrating the compound's potential in therapeutic applications (Gupta et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTZGYXMDTTYBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444758 |
Source
|
Record name | 4-(2-fluorobenzyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorobenzyl)piperidine | |
CAS RN |
194288-97-6 |
Source
|
Record name | 4-(2-fluorobenzyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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